N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
CAS No.: 1321813-28-8
VCID: VC4893766
Molecular Formula: C27H31ClN4O4S2
Molecular Weight: 575.14
* For research use only. Not for human or veterinary use.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride - 1321813-28-8](/images/structure/VC4893766.png)
Description |
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a benzamide core integrated with various functional groups, which contribute to its potential therapeutic applications. Biological Activity and ApplicationsResearch indicates that N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride exhibits significant biological activity, particularly as an inhibitor of histone deacetylase enzymes. This inhibition is crucial in cancer therapy as it affects gene expression and cellular proliferation. Additionally, compounds with similar structures have demonstrated anti-inflammatory and anticancer properties. Potential Applications Include:
Synthesis of the CompoundThe synthesis of this compound typically involves several steps, including specific conditions such as temperature control and pH adjustments. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to monitor the reaction progress and confirm product purity. Comparative Analysis with Similar CompoundsThe following table summarizes some structurally similar compounds and their biological activities:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1321813-28-8 | ||||||||||||
Product Name | N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride | ||||||||||||
Molecular Formula | C27H31ClN4O4S2 | ||||||||||||
Molecular Weight | 575.14 | ||||||||||||
IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H | ||||||||||||
Standard InChIKey | SHVPFLUCHJHIPH-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 44924750 | ||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume